3-[4-(2-methylpropyl)phenyl]-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide
Description
This compound is a pyrazole-based carbohydrazide derivative with the molecular formula C24H26N6O (calculated based on substituents) and a molecular weight of 414.51 g/mol. Its structure features a pyrazole core substituted at position 3 with a 4-(2-methylpropyl)phenyl group and at position 5 with a carbohydrazide moiety linked to a pyridin-4-yl ethylidene group .
Properties
Molecular Formula |
C21H23N5O |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-[4-(2-methylpropyl)phenyl]-N-[(E)-1-pyridin-4-ylethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H23N5O/c1-14(2)12-16-4-6-18(7-5-16)19-13-20(25-24-19)21(27)26-23-15(3)17-8-10-22-11-9-17/h4-11,13-14H,12H2,1-3H3,(H,24,25)(H,26,27)/b23-15+ |
InChI Key |
GQESGRQQVADBMS-HZHRSRAPSA-N |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=NC=C3 |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-methylpropyl)phenyl]-N’-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of hydrazine with pyrazole derivatives. The reaction conditions often include the use of elemental microanalysis, FTIR, and 1H NMR techniques to verify the structure of the synthesized compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-methylpropyl)phenyl]-N’-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Scientific Research Applications
Pyrazole derivatives exhibit diverse pharmacological activities, including anti-inflammatory, antipyretic, analgesic, and anticancer effects . Research indicates that derivatives of pyrazolo-pyrimidine analogs have antitumor activities . These derivatives have been tested for their effects on CDK2/cyclin E and Abl kinases, as well as their antiproliferative effects against MCF-7 and K-562 cancer lines .
Basma et al. synthesized a series of pyrazolo-pyridines and investigated their anticancer effects on MCF-7, Hela, and HCT116 cancer cell lines . Compound St.4 demonstrated the highest anticancer activity against HeLa cells, comparable to doxorubicin . Similarly, compound St.5 showed significant cytotoxicity against MCF-7 and HCT116 cell lines . Both compounds induced cell cycle arrest and apoptosis in the tested cancer cell lines, with St.4 causing S phase arrest in Hela cells and St.5 inducing G2/M phase arrest in MCF-7 and S phase arrest in HCT116 cells . Furthermore, St.4 and St.5 demonstrated inhibitory activity against CDK2 and CDK9 . Molecular docking studies indicated that both compounds fit well in the active sites of both CDK2 and CDK9, suggesting a mechanism for their action against cancer cells . The electronic properties of phenyl substituents at the 4th position of the pyridine ring significantly influenced the anticancer activity of these compounds .
Cheng et al. synthesized a series of pyrazole carboxamides as CDK2 inhibitors and histone deacetylase (HDAC) inhibitors . Derivatives St.9 and St.10 exhibited potent antiproliferative effects against five solid cancer cell lines and excellent inhibitory activities against HDAC2 . These compounds induced cell cycle arrest in the G2/M phase and promoted apoptosis in A375, HCT116, H460, and HeLa cells, associated with elevated intracellular reactive oxygen species (ROS) levels . The pyrazole-3-carboxamide group of these two compounds formed hydrogen bonds with the backbone residues Glu81 and Leu83 in the hinge area of CDK2, which are essential for CDK2 inhibition . Compound St.9 exhibited favorable pharmacokinetic properties and potent in vivo antitumor efficacy in the HCT116 xenograft model .
Mechanism of Action
The mechanism of action of 3-[4-(2-methylpropyl)phenyl]-N’-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in pathogens . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, enhancing its efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrazole carbohydrazide derivatives. Below is a comparative analysis with structurally analogous compounds from the evidence:
Table 1: Structural and Functional Comparison of Pyrazole Carbohyrazide Derivatives
Key Observations :
Lipophilicity and Bioavailability: The isobutylphenyl group in the target compound increases lipophilicity (clogP ~4.5 estimated), favoring membrane permeability but possibly reducing aqueous solubility. This contrasts with the hydroxyl group in ’s compound, which improves hydrophilicity (clogP ~3.2) .
Structural Characterization :
- Analogous compounds (e.g., ’s benzodioxol derivative) have been structurally validated via single-crystal X-ray diffraction, suggesting similar methods (e.g., SHELXL refinement) could resolve the target compound’s conformation .
Biological Activity
3-[4-(2-methylpropyl)phenyl]-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide, with the CAS number 403659-57-4, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's structure suggests that it may exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : C21H23N5O
- Molecular Weight : 361.44 g/mol
- CAS Number : 403659-57-4
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds structurally related to this compound have shown significant activity against various bacterial strains. A study indicated that certain pyrazole derivatives exhibited promising inhibitory effects against Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) in the low micromolar range .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, a derivative similar to our compound demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM . This suggests that this compound may also possess significant anti-inflammatory activity.
Anticancer Activity
Pyrazole derivatives have been investigated for their anticancer potential. Studies have shown that certain pyrazoles can induce apoptosis in cancer cells, thereby inhibiting tumor growth. For instance, compounds with similar structures have been reported to induce apoptosis in MCF-7 breast cancer cells with IC50 values around 0.08 µM . This raises the possibility that our compound could exhibit similar anticancer properties.
Case Studies and Research Findings
The biological activities of this compound may be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Pyrazole derivatives often act as enzyme inhibitors, targeting enzymes involved in inflammatory processes and microbial resistance.
- Cytokine Modulation : By modulating cytokine release, these compounds can effectively reduce inflammation and potentially inhibit tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
